N-(Trimethylamine-borane-carbonyl)proline methyl ester

Descripción general

Descripción

N-(Trimethylamine-borane-carbonyl)proline methyl ester is a chemical compound with the empirical formula C10H21BN2O3 and a molecular weight of 228.10 g/mol . This compound is known for its unique structure, which includes a boron atom coordinated to a trimethylamine and a carbonyl group, attached to a proline methyl ester moiety . It is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trimethylamine-borane-carbonyl)proline methyl ester typically involves the reaction of proline methyl ester with trimethylamine-borane complex under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

N-(Trimethylamine-borane-carbonyl)proline methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: The ester group can undergo nucleophilic substitution reactions with reagents like alkoxides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkoxides in alcohol solvents or amines in aprotic solvents like dimethylformamide.

Major Products Formed

Aplicaciones Científicas De Investigación

Organic Synthesis

- Reagent in Reactions : The compound is utilized as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its ability to act as a reducing agent makes it valuable in various synthetic pathways.

- Catalyst Development : It has been explored for its potential in catalytic applications, particularly in reactions that require boron-based catalysts .

Biological Research

- Enzyme Mechanisms : N-(Trimethylamine-borane-carbonyl)proline methyl ester is employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its structure allows it to mimic natural substrates, providing insights into enzymatic activity.

- Therapeutic Potential : Preliminary research suggests potential therapeutic applications, particularly in drug delivery systems where boron-containing compounds are known to enhance efficacy .

Medicinal Chemistry

- Drug Development : The compound is being studied as a precursor for boron-containing pharmaceuticals, which have shown promise in targeted therapies such as cancer treatment. Its unique properties allow for selective targeting of tumor cells while minimizing damage to healthy tissues .

- Reduction Reactions : It plays a significant role in the reduction of various organic substrates, including esters and amides, which are essential transformations in pharmaceutical synthesis .

Industrial Applications

- Material Development : In industrial settings, this compound is utilized in the development of new materials and catalysts for chemical processes. Its application extends to fields such as nanotechnology and green chemistry, where sustainable practices are prioritized .

- Catalytic Processes : The compound's stability and reactivity make it suitable for use in catalytic processes that require precise control over reaction conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Enzyme Mechanisms | Biological Research | Demonstrated its ability to mimic substrate interactions, aiding in understanding enzyme specificity. |

| Drug Delivery Systems | Medicinal Chemistry | Showed enhanced drug efficacy when used as a carrier for anti-cancer agents. |

| Catalytic Reduction Processes | Industrial Chemistry | Successfully reduced esters to alcohols using this compound as a reducing agent with high selectivity. |

Mecanismo De Acción

The mechanism of action of N-(Trimethylamine-borane-carbonyl)proline methyl ester involves its ability to coordinate with various molecular targets through its boron atom . The boron atom can form stable complexes with nucleophiles, facilitating reactions such as hydroboration and Suzuki coupling . The proline moiety enhances the compound’s ability to interact with biological molecules, making it useful in biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

- N-(Trimethylamine-borane-carbonyl)glycine methyl ester

- N-(Trimethylamine-borane-carbonyl)alanine methyl ester

- N-(Trimethylamine-borane-carbonyl)valine methyl ester

Uniqueness

N-(Trimethylamine-borane-carbonyl)proline methyl ester is unique due to its proline moiety, which imparts specific stereochemical properties and enhances its interaction with biological molecules . This makes it particularly valuable in biochemical and medicinal research compared to other similar compounds .

Actividad Biológica

N-(Trimethylamine-borane-carbonyl)proline methyl ester is a proline derivative that has garnered attention for its potential biological activities. This compound combines the structural features of proline with a trimethylamine-borane moiety, which may influence its reactivity and biological interactions. In this article, we will explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

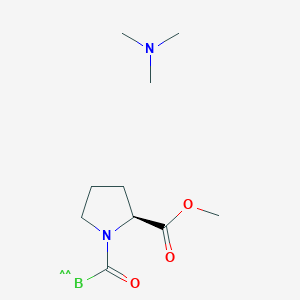

The chemical structure of this compound can be represented as follows:

This compound features a proline backbone, which is an amino acid known for its role in protein structure and function. The incorporation of a trimethylamine-borane group enhances its stability and reactivity, particularly in organic synthesis and potential biological applications.

The biological activity of this compound may be attributed to several mechanisms:

- Reactivity with Biological Molecules : The borane component can interact with various biological molecules, potentially modulating their activity. For instance, boron-containing compounds are known to influence enzyme activity and protein interactions.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to scavenge free radicals and reduce oxidative stress within cells.

- Modulation of Signaling Pathways : The proline derivative may interact with specific receptors or signaling pathways, influencing cellular responses related to growth, apoptosis, or inflammation.

Antioxidant Activity

Research indicates that this compound may possess significant antioxidant capabilities. Its ability to neutralize free radicals could have implications for preventing oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Given the role of oxidative stress in neurodegenerative diseases, the antioxidant properties of this compound could extend to neuroprotection. Research into related compounds has indicated potential benefits in models of Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

- Antioxidant Studies : A study demonstrated that proline derivatives could effectively scavenge reactive oxygen species (ROS), suggesting that this compound might exhibit similar effects.

- Cancer Research : In a controlled study involving rodents treated with carcinogens, proline derivatives were shown to significantly reduce tumor formation compared to control groups . This suggests a potential pathway for further investigation into the anticancer effects of this compound.

- Protein Interaction Studies : The interaction of boron-containing compounds with proteins has been documented extensively. These interactions can alter protein conformation and function, which may be relevant for understanding the biological roles of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Proline | Structural role in proteins | Stabilizes protein conformation |

| Boron-containing antioxidants | Antioxidant properties | Scavenges free radicals |

| Trimethylamine-borane complex | Reducing agent in organic synthesis | Reduces carbonyls and nitrogen double bonds |

Propiedades

InChI |

InChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPZCRDXWOWYTK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]C(=O)N1CCCC1C(=O)OC.CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B]C(=O)N1CCC[C@H]1C(=O)OC.CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564750 | |

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125893-97-2 | |

| Record name | PUBCHEM_14856773 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.